1-(Oxetan-3-yl)azetidine-3-carboxylic acid is a novel heterocyclic compound that combines the structural features of oxetane and azetidine rings with a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its unique physicochemical properties, which may offer advantages in drug design and development.
Research on this compound has been primarily driven by its potential applications in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. Studies have focused on synthesizing derivatives of azetidine and oxetane, exploring their reactivity and biological activity .
1-(Oxetan-3-yl)azetidine-3-carboxylic acid can be classified as a heterocyclic amino acid derivative. It contains:
The synthesis of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid typically involves several key steps:
The synthesis typically employs techniques such as NMR spectroscopy for structural confirmation and high-resolution mass spectrometry for molecular weight determination. Reaction conditions are optimized to maximize yield and minimize by-products.
The molecular formula is C₇H₉NO₃, with a molecular weight of approximately 155.15 g/mol. The compound exhibits characteristic NMR signals corresponding to its distinct functional groups.
1-(Oxetan-3-yl)azetidine-3-carboxylic acid can participate in various chemical reactions:
Reactions are typically monitored using techniques like thin-layer chromatography and NMR spectroscopy to ensure complete conversion and purity of products.
The mechanism of action for compounds containing oxetane and azetidine rings often involves:
Data from studies indicate that these compounds can interact with various biological pathways, making them candidates for further pharmacological evaluation .
Relevant analyses include thermal stability assessments and solubility tests in various solvents.
1-(Oxetan-3-yl)azetidine-3-carboxylic acid serves as a versatile building block in medicinal chemistry:
The Horner–Wadsworth–Emmons (HWE) reaction serves as a cornerstone for constructing the α,β-unsaturated ester precursors essential for 1-(oxetan-3-yl)azetidine-3-carboxylic acid synthesis. This method involves the condensation of phosphonate esters with carbonyl compounds to form (E)-selective alkenes, leveraging the stability of phosphonate carbanions and the facile removal of dialkylphosphate byproducts [1] [4]. In practice, methyl 2-(dimethoxyphosphoryl)acetate reacts with N-Boc-azetidin-3-one under base catalysis (e.g., sodium hydride or 1,8-Diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran) to yield methyl (N-Boc-azetidin-3-ylidene)acetate, a key intermediate [1]. Critical purification via vacuum distillation (4 × 10⁻³ bar, 90–130°C) achieves 72% yield while eliminating mineral oil impurities [1]. For oxetane analogs, methyl 2-(oxetan-3-ylidene)acetate is synthesized similarly from oxetan-3-one, enabling access to hybrid scaffolds [7]. The stereoselectivity of HWE is governed by steric approach control, with bulky substituents enhancing (E)-alkene formation—crucial for subsequent functionalization [4] [8].
Table 1: HWE Reaction Parameters for Azetidine/Oxetane Precursors
Carbonyl Substrate | Phosphonate Reagent | Base | Solvent | Product | Yield |
---|---|---|---|---|---|
N-Boc-azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | Sodium hydride | Tetrahydrofuran | Methyl (N-Boc-azetidin-3-ylidene)acetate | 72% |
Oxetan-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Tetrahydrofuran | Methyl 2-(oxetan-3-ylidene)acetate | 68% |
Aza-Michael addition facilitates the nucleophilic attachment of nitrogen heterocycles to the α,β-unsaturated esters generated via HWE, forming C–N bonds critical for 3-substituted azetidines [1] [10]. Methyl (N-Boc-azetidin-3-ylidene)acetate reacts with azetidine in acetonitrile at 65°C using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a non-nucleophilic base, yielding 1,3′-biazetidine derivatives (64% yield) [1]. This base prevents ester hydrolysis—a common side reaction with stronger bases like hydroxide [1] [10]. The reaction scope extends to aliphatic and aromatic NH-heterocycles (e.g., pyrrolidine, piperidine, pyrazole), with nucleophilicity and steric bulk influencing reaction kinetics. Infrared spectroscopy confirms product formation through characteristic carbonyl stretches: 1731 cm⁻¹ (ester C=O) and 1694 cm⁻¹ (Boc C=O) [1]. Nuclear magnetic resonance analyses (¹H, ¹³C, ¹⁵N) further validate structural assignments, demonstrating regiospecific addition at the β-carbon of the enoate system [1].
Table 2: Aza-Michael Addition Scope with Azetidine Enoates
NH-Heterocycle | Base | Temperature | Time | Product | Yield |
---|---|---|---|---|---|
Azetidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 65°C | 4 hours | 1,3′-Biazetidine | 64% |
Pyrazole | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 60°C | 6 hours | 3-(Pyrazolyl)azetidine | 58% |
Morpholine | Potassium carbonate | 25°C | 12 hours | 3-(Morpholinyl)azetidine | 75% |
Suzuki–Miyaura cross-coupling enables structural diversification of brominated pyrazole-azetidine hybrids, introducing aryl/heteroaryl groups to enhance molecular complexity [1]. This palladium-catalyzed reaction couples organoboron reagents (e.g., arylboronic acids) with brominated intermediates under mild conditions. For instance, a brominated pyrazole-azetidine hybrid reacts with 4-fluorophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in dimethoxyethane/water, yielding 3-aryl-substituted azetidine carboxylates [1]. High-resolution mass spectrometry and multinuclear nuclear magnetic resonance (including ¹⁹F for fluorinated derivatives) confirm coupling efficiency and regiochemistry [1]. The method accommodates electron-rich and electron-deficient boronic acids, though sterically congested substrates (e.g., 2,6-dimethylphenylboronic acid) exhibit reduced yields due to hindered transmetalation [1].
Table 3: Suzuki–Miyaura Diversification of Brominated Pyrazole-Azetidine Hybrids
Boronic Acid | Catalyst System | Solvent | Product | Yield |
---|---|---|---|---|
4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dimethoxyethane/Water | 3-(4-Fluorophenyl)azetidine | 82% |
Thiophen-2-ylboronic acid | Pd(OAc)₂, SPhos | Toluene/Ethanol | 3-(Thiophen-2-yl)azetidine | 78% |
4-Cyanophenylboronic acid | PdCl₂(dppf), CsF | N,N-Dimethylformamide | 3-(4-Cyanophenyl)azetidine | 70% |
Brønsted acid catalysis provides an efficient pathway to oxetane-azetidine ethers through dehydrative alkylation of 3-substituted oxetanols [6] [10]. Triflic acid or p-toluenesulfonic acid catalyzes the nucleophilic substitution of oxetan-3-ols with azetidine carboxylates, forming ether linkages under mild conditions [6]. The reaction proceeds via carbocation intermediates generated from protonated oxetanols, with the oxetane ring’s strain enhancing electrophilicity [6]. Steric and electronic factors influence reactivity: Electron-rich azetidines (e.g., N-methylazetidine) exhibit faster kinetics due to increased nucleophilicity, while bulky 3,3-disubstituted oxetanols require elevated temperatures (80°C) to overcome steric hindrance [6]. This method achieves yields of >75% for unhindered substrates, though competing elimination products can form with tertiary oxetanols [6]. The strategy exemplifies the utility of oxetanes as ester isosteres, modulating lipophilicity and metabolic stability in drug design [6].
Selective oxidative cleavage of furan rings offers a streamlined route to 3-aryl-3-carboxylic acid derivatives of azetidines and oxetanes [3] [5]. The two-step sequence involves Friedel-Crafts alkylation followed by furan oxidation. First, a catalytic Friedel-Crafts reaction attaches furan to azetidin-3-one or oxetan-3-one using boron trifluoride diethyl etherate, yielding 3-(furan-2-yl) heterocycles [3]. Subsequent oxidative cleavage with ozone or sodium periodate/ruthenium trichloride selectively opens the furan ring, generating aryl carboxylic acids without affecting the azetidine/oxetane core [3]. This method achieves 85–92% yields for para-substituted aryl derivatives (e.g., 4-methylphenyl, 4-chlorophenyl) and tolerates heteroaromatics like thiophene [3] [5]. Nuclear magnetic resonance studies confirm the exclusive formation of (E)-1,4-enedicarboxylates as intermediates, which hydrolyze to target acids under aqueous conditions [5]. The approach enables rapid access to constrained analogs of profen drugs and endomorphin peptides [3].
Table 4: Oxidative Cleavage Products from Furan-Functionalized Heterocycles
Starting Heterocycle | Oxidant | Temperature | Product | Yield |
---|---|---|---|---|
3-(Furan-2-yl)azetidine | O₃, then dimethyl sulfide | -78°C | 3-(4-Oxobutanoic acid)azetidine | 88% |
3-(Furan-2-yl)oxetane | NaIO₄, RuCl₃ | 25°C | 3-(Carboxyphenyl)oxetane | 85% |
3-(5-Methylfuran-2-yl)azetidine | O₃, then H₂O₂ | 0°C | 3-(4-Carboxy-3-methylphenyl)azetidine | 82% |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1